molecular formula C20H18N6OS B2578688 2-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 932300-15-7

2-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B2578688
CAS No.: 932300-15-7
M. Wt: 390.47
InChI Key: GWKMHYSIEDWUQJ-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a 1,2,4-thiadiazole ring, which is further substituted with a 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole moiety. The thiadiazole and triazole rings contribute to π-π stacking and hydrogen-bonding interactions, common in pharmacologically active scaffolds.

Properties

IUPAC Name

2-methyl-N-[3-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-12-7-6-9-15(11-12)26-14(3)17(23-25-26)18-21-20(28-24-18)22-19(27)16-10-5-4-8-13(16)2/h4-11H,1-3H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKMHYSIEDWUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide (CAS Number: 932300-15-7) is a synthetic derivative that incorporates a triazole and thiadiazole moiety, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C20H18N6OSC_{20}H_{18}N_{6}OS. The structure features a benzamide core substituted with a triazole and a thiadiazole ring, which are pivotal in enhancing its biological activity.

Pharmacological Properties

Research indicates that compounds containing thiadiazole and triazole rings exhibit a wide range of biological activities such as:

  • Antimicrobial Activity : Thiadiazoles have been documented to possess significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines. For instance, triazole derivatives have been reported to induce apoptosis in cancer cells through various pathways .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .

The biological activities of 2-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives act as inhibitors of enzymes involved in cell proliferation and survival. For example, they can inhibit topoisomerases or kinases that are crucial for cancer cell growth.
  • Interaction with Cellular Targets : The compound may interact with specific receptors or proteins in microbial cells or human cancer cells, disrupting their function and leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • A study by Kumar et al. (2010) demonstrated that thiadiazole derivatives exhibited potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 50 μg/mL against various bacterial strains .
  • Research conducted on triazole derivatives indicated significant anticancer activity against breast cancer cell lines with IC50 values as low as 0.23 μM .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
Thiadiazole AAntibacterialStaphylococcus aureusMIC = 25 μg/mL
Triazole BAnticancerMCF-7 Breast Cancer CellsIC50 = 0.23 μM
Thiadiazole CAnti-inflammatoryHuman FibroblastsNot specified
Triazole DAntifungalCandida albicansMIC = 15 μg/mL

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds containing the 1,2,4-triazole framework exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects on various cancer cell lines, including HT29 and HCT-116. The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest .
    • A specific derivative with a similar structure demonstrated an IC50 value below 100 μM against human cancer cell lines, indicating strong potential for further development as an anticancer agent .
  • Antimicrobial Properties
    • Compounds with triazole and thiadiazole functionalities have been reported to possess antimicrobial activity against a range of pathogens. The incorporation of these heterocycles enhances the bioactivity of the compounds, making them promising candidates for developing new antimicrobial agents .
  • Enzyme Inhibition
    • Certain derivatives have been identified as potent inhibitors of enzymes such as glucosidase. This inhibition can lead to therapeutic effects in conditions like diabetes by regulating carbohydrate metabolism .

Agricultural Applications

  • Pesticide Development
    • The structural characteristics of compounds like 2-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be leveraged to design new pesticides. The triazole and thiadiazole moieties are known for their efficacy against agricultural pests and diseases .
    • Research into similar compounds has shown promising results in controlling plant pathogens and pests, suggesting that this compound could be explored for pesticide formulation.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the efficacy of this compound:

  • The synthesis typically involves multi-step reactions starting from readily available precursors. The introduction of the thiadiazole and triazole rings can be achieved through cyclization reactions involving appropriate reagents under controlled conditions.
  • Variations in substituents on the benzamide core significantly affect biological activity. For example, modifications at the 5-position of the triazole ring have been shown to enhance anticancer activity by altering interaction with biological targets .

Case Study 1: Anticancer Activity

A study investigating various triazole derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The study highlighted that specific structural features contributed to increased apoptosis rates in treated cells .

Case Study 2: Antimicrobial Efficacy

Research on a series of thiadiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic rings was correlated with increased antibacterial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogues:
  • 4-chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide (G193-0089) Difference: Chloro substituent on benzamide vs. methyl in the target compound; methylsulfanyl group on the triazole-attached phenyl ring.
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

    • Difference : Thiazole ring replaces thiadiazole; fluorinated benzamide.
    • Impact : Thiazole’s smaller ring size may reduce steric hindrance, while fluorine atoms improve membrane permeability.
  • N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides Difference: Nitro group and methoxybenzo[d]thiazole substituent.
Common Features:
  • Benzamide Core : Present in all analogs, critical for hydrogen bonding with biological targets (e.g., enzymes or receptors) .
  • Heterocyclic Linkages : Thiadiazole, triazole, or thiazole rings enable π-π interactions and conformational rigidity .

Yield Comparison :

Compound Yield (%) Key Reaction Step Reference
Target Compound ~70–80* CuAAC and amide coupling
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 70 Hydroxylamine hydrochloride reaction
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides 75–85 Click chemistry

*Estimated based on analogous reactions.

Physicochemical Properties

Melting Points and Spectral Data:
Compound Melting Point (°C) IR (C=O, cm⁻¹) $ ^1 $H-NMR Key Signals (δ, ppm) Reference
Target Compound 180–190* ~1605–1610 7.3–8.1 (Ar-H), 2.5 (CH₃)
4-chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide 195–200 1608 7.4–7.9 (Ar-H), 2.4 (SCH₃)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 160 1606 7.36–7.72 (Ar-H), 7.95 (isoxazole-H)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 290 1679, 1605 2.49 (CH₃), 8.04–8.39 (Ar-H)

*Predicted based on methyl-substituted analogs.

Key Observations :

  • Methyl groups (2.4–2.5 ppm in $ ^1 $H-NMR) deshield adjacent protons due to electron-donating effects.
  • Higher melting points in thiadiazole-containing compounds (e.g., 8a at 290°C) suggest strong crystal packing via hydrogen bonds and π-stacking .

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